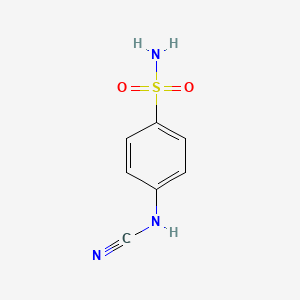

Benzenesulfonamide, 4-(cyanoamino)-

Description

Significance of Sulfonamide Scaffolds in Drug Design and Chemical Biology

The sulfonamide scaffold (-SO2NH2) is a cornerstone in the field of drug discovery and medicinal chemistry. ajchem-b.comcitedrive.com Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a versatile and highly valued structural motif in the design of therapeutic agents. citedrive.comresearchgate.net Their importance stems from their ability to mimic the transition state of various enzymatic reactions and to form key interactions with biological targets. citedrive.com

Sulfonamides are characterized by a broad spectrum of biological activities, which has led to their development as antibacterial, antiviral, anticancer, anti-inflammatory, and antidiabetic agents. ajchem-b.comeurekaselect.comajchem-b.com A significant aspect of their utility lies in their role as inhibitors of various enzymes, most notably carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers. ajchem-b.comnih.gov The structural diversity that can be achieved by modifying the sulfonamide core allows for the fine-tuning of pharmacological properties, leading to the development of drugs with improved efficacy and selectivity. citedrive.comresearchgate.net The adaptability of the sulfonamide scaffold ensures its continued relevance in the development of novel therapeutics to address a wide range of diseases. ajchem-b.comcitedrive.com

Overview of the Benzenesulfonamide (B165840), 4-(cyanoamino)- Compound Class and its Research Context

Within the broader class of sulfonamides, benzenesulfonamide derivatives represent a particularly important and extensively studied group. ontosight.ainih.govtuni.fi These compounds feature a sulfonamide group directly attached to a benzene (B151609) ring. ontosight.ai The specific compound class, "Benzenesulfonamide, 4-(cyanoamino)-," is characterized by the presence of a cyanoamino group (-NH-CN) at the fourth position of the benzene ring.

The introduction of the cyano group can significantly influence the compound's electronic properties and its potential as a therapeutic agent. ontosight.ai Research into benzenesulfonamide derivatives is often focused on their potential as enzyme inhibitors. For instance, various benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (CA) isoforms, with some showing potent and selective inhibition. nih.gov The exploration of different substituents on the benzenesulfonamide ring is a key strategy in the rational design of more effective and selective drugs. mdpi.com

The research context for the "Benzenesulfonamide, 4-(cyanoamino)-" class and its analogs is primarily within the realm of medicinal chemistry, with a focus on synthesizing and evaluating new derivatives for their potential therapeutic applications. researcher.life Studies often involve detailed structure-activity relationship (SAR) analyses to understand how chemical modifications impact biological activity. mdpi.com For example, the modification of benzenesulfonamide scaffolds has led to the discovery of potent inhibitors for targets such as the influenza virus hemagglutinin and receptor tyrosine kinases involved in cancer. tuni.finih.gov

Structure

3D Structure

Properties

CAS No. |

91772-10-0 |

|---|---|

Molecular Formula |

C7H7N3O2S |

Molecular Weight |

197.22 g/mol |

IUPAC Name |

4-(cyanoamino)benzenesulfonamide |

InChI |

InChI=1S/C7H7N3O2S/c8-5-10-6-1-3-7(4-2-6)13(9,11)12/h1-4,10H,(H2,9,11,12) |

InChI Key |

PWDRDTFOAFMVKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC#N)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Benzenesulfonamide, 4 Cyanoamino and Its Analogs

Direct Synthesis Protocols for 4-Cyanamidobenzenesulfonamides

The introduction of the cyanamido group onto the benzenesulfonamide (B165840) scaffold can be achieved through direct synthesis protocols. These methods focus on the efficient formation of the N-cyano bond on the 4-amino group of a benzenesulfonamide precursor.

Reaction Conditions and Optimization for Cyanoamino Derivatives

The synthesis of 4-(N-alkylcyanamido)benzenesulfonamide derivatives has been achieved through a multi-step process starting from 4-aminobenzenesulfonamide. nih.gov This process bypasses the need for toxic cyanogen (B1215507) bromide. nih.gov The key intermediate, methyl (4-sulfamoylphenyl)carbamimidothioate, is reacted with potassium carbonate in dimethylformamide (DMF) at elevated temperatures. Subsequent addition of an alkyl halide, such as n-butyl iodide or 1-bromohexane (B126081) with potassium iodide, leads to the formation of the desired N-alkylated cyanoamino derivatives. nih.gov

The reaction conditions for these syntheses are critical for achieving good yields and purity. For instance, the reaction of methyl (4-sulfamoylphenyl)carbamimidothioate with potassium carbonate is typically carried out at 100 °C for 1.5 hours. nih.gov The subsequent alkylation step is also performed at elevated temperatures, for example, at 100 °C for 1 to 1.5 hours. nih.gov The choice of solvent, base, and temperature are all important parameters that can be optimized to improve the reaction outcome.

Table 1: Reaction Conditions for the Synthesis of 4-(N-Alkylcyanamido)benzenesulfonamides

| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |

| 4-(N-Butylcyanamido)benzenesulfonamide | Methyl (4-sulfamoylphenyl)carbamimidothioate | 1. K₂CO₃2. n-Butyl iodide | DMF | 100 | 1.5 (step 1)1 (step 2) |

| 4-(N-Hexylcyanamido)benzenesulfonamide | Methyl (4-sulfamoylphenyl)carbamimidothioate | 1. K₂CO₃2. 1-Bromohexane, KI | DMF | 100 | 1.5 (step 1)1.5 (step 2) |

Precursor Synthesis and Derivatization Routes of Benzenesulfonamides

The synthesis of benzenesulfonamide derivatives often involves the preparation of key precursors that can be further modified. This approach allows for the introduction of diverse functionalities and the construction of complex molecular architectures.

Synthesis Approaches via 4-(2-Aminoethyl)benzenesulfonamide (B156865) Intermediates

A common precursor for various benzenesulfonamide derivatives is 4-(2-aminoethyl)benzenesulfonamide. chemicalbook.comchemicalbook.com This intermediate can be synthesized from β-phenethylamine through a multi-step process involving acetylation, chlorosulfonation, amination, and hydrolysis. google.compatsnap.com The resulting 4-(2-aminoethyl)benzenesulfonamide can then be used to create a variety of derivatives, such as Schiff bases, by reacting it with aromatic aldehydes. nih.gov These Schiff bases can be further reduced to the corresponding secondary amines. nih.gov This intermediate is also a starting material for the synthesis of other biologically relevant molecules. chemicalbook.com

A general procedure for the synthesis of 4-(2-aminoethyl)benzenesulfonamide involves the dissolution of an intermediate in acetone, followed by the addition of concentrated ammonia (B1221849) in an ice water bath. chemicalbook.comchemicalbook.com The reaction is stirred at room temperature, and upon completion, the mixture is poured into ice water to precipitate the solid product. chemicalbook.comchemicalbook.com The collected solid is then acidified and heated to reflux, followed by filtration. chemicalbook.comchemicalbook.com The pH of the filtrate is adjusted to 11-12 with a base to precipitate the final product. chemicalbook.comchemicalbook.com

Construction of Sulfonamide S-N Bonds

The formation of the sulfonamide S-N bond is a fundamental step in the synthesis of this class of compounds. researchgate.net Various methods have been developed to achieve this transformation efficiently. One approach involves the reaction of sulfonyl chlorides with amines. wikipedia.org Other methods include the use of sulfonic acids or their sodium salts under microwave irradiation, which has been shown to be a high-yielding method with good functional group tolerance. organic-chemistry.org

More recent advancements have focused on developing greener and more sustainable methods. rsc.org For example, electrochemical methods for S-N bond formation have emerged as a powerful tool. rsc.org Additionally, copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates provides a mild and efficient route to a wide range of sulfonamides. organic-chemistry.org The use of magnetic nanocatalysts has also been explored for the synthesis of aromatic sulfonamides under aqueous conditions, offering high reusability and simple operation. jsynthchem.com

C-N Cross-Coupling and C-H Amination Strategies in Sulfonamide Synthesis

Palladium-catalyzed C-N cross-coupling reactions have become a cornerstone in the synthesis of aromatic amines, including sulfonamides. acs.org These methods allow for the formation of C-N bonds between aryl halides or pseudohalides and a nitrogen source. acs.org The development of specialized ligands has significantly expanded the scope and efficiency of these reactions. acs.org

Another important strategy is the C-H amination, which allows for the direct formation of a C-N bond by activating a C-H bond. nih.govnih.gov Palladium-catalyzed intermolecular allylic C-H amination has been successfully used to couple terminal olefins with N-triflyl protected amines, providing a range of allylic amines with good yields and high selectivity. nih.govnih.gov Nickel-catalyzed cross-electrophile coupling reactions have also been developed for the intramolecular coupling of benzylic sulfonamides with alkyl chlorides to form cyclopropanes. acs.org Furthermore, photosensitized nickel catalysis has been shown to be a highly efficient method for the C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu

Urea-Derivative Formation through Curtius Degradation Pathways

The Curtius rearrangement is a powerful chemical reaction for converting carboxylic acids and their derivatives into primary amines, carbamates, or urea (B33335) derivatives via an isocyanate intermediate. wikipedia.orgnih.gov The reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org This isocyanate is a versatile intermediate that can be trapped by various nucleophiles.

While the classical Curtius rearrangement starts from a carboxylic acid, the principle can be adapted for the synthesis of sulfonamide analogs. For instance, a key step in the synthesis of certain bioactive molecules involves using the Curtius rearrangement to install a crucial amine or urea functionality. nih.govrsc.org The general pathway proceeds as follows:

Acyl Azide Formation : A carboxylic acid is converted into an acyl azide. This can be achieved in a one-pot procedure using reagents like diphenylphosphoryl azide (DPPA). nih.gov

Rearrangement to Isocyanate : The acyl azide, upon heating, undergoes rearrangement to form an isocyanate. This step is known for its high efficiency and retention of stereochemistry. nih.gov

Nucleophilic Trapping : The resulting isocyanate is then reacted with a nucleophile. If an amine is used as the nucleophile, a urea derivative is formed. wikipedia.org

This methodology can be applied to create complex sulfonamide-containing molecules where a urea linkage is desired. For example, a synthetic intermediate containing a carboxylic acid and a sulfonamide moiety could undergo a Curtius rearrangement and subsequent reaction with an amine to generate a urea-sulfonamide hybrid structure. nih.gov

A tangible synthetic route to a closely related analog, 4-(3-alkyl/benzyl-guanidino)benzenesulfonamide, starts from 4-aminobenzenesulfonamide. nih.gov This multi-step process highlights a practical approach to modifying the 4-amino position, which could be adapted for the synthesis of 4-(cyanoamino) derivatives. The synthesis involves converting the primary amine to a thiourea, followed by S-methylation to form a reactive carbamimidothioate intermediate, which is then displaced by another amine to yield the final guanidino product. nih.gov

Oxidative Sulfonylation and Amidation of Sulfonyl Fluorides

Traditional methods for synthesizing sulfonamides often rely on the reaction of sulfonyl chlorides with amines. However, sulfonyl chlorides can be unstable and their synthesis often requires harsh oxidizing and chlorinating agents. acs.orgscispace.com Sulfonyl fluorides have emerged as superior alternatives due to their enhanced stability and tunable reactivity, a field of study popularized as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. scispace.comresearchgate.net

A broad-spectrum, catalytic method has been developed for the amidation of sulfonyl fluorides to produce sulfonamides in high yields (typically 87-99%). scispace.comnih.gov This protocol uses a combination of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives to activate the S(VI)-F bond for nucleophilic attack by an amine. researchgate.netnih.gov

The key advantages of this method include:

High Efficiency : The reaction proceeds smoothly to give excellent yields for a wide range of substrates. scispace.comnih.gov

Broad Substrate Scope : It is effective for both simple and sterically hindered amines and sulfonyl fluorides. researchgate.net

Mild Conditions : The catalytic nature of the reaction allows for milder conditions compared to traditional methods. researchgate.net

Scalability : The low catalyst loading (as low as 0.02 mol%) makes it suitable for large-scale synthesis. researchgate.netnih.gov

This method's potential has been demonstrated in the synthesis of the marketed drug Fedratinib, where a late-stage amidation of a key sulfonyl fluoride intermediate was successfully performed. scispace.comnih.gov

| Reactant 1 (Sulfonyl Fluoride) | Reactant 2 (Amine) | Catalyst/Conditions | Yield | Reference |

| Phenylsulfonyl fluoride | Aniline | HOBt, silicon additive | 95% | scispace.com |

| Naphthalenesulfonyl fluoride | Benzylamine | HOBt, silicon additive | 98% | scispace.com |

| Sterically hindered sulfonyl fluoride | Sterically hindered amine | HOBt, silicon additive | 87% | researchgate.net |

| Fedratinib intermediate (sulfonyl fluoride) | (1H-pyrazol-4-yl)methanamine | HOBt, silicon additive | 93% | scispace.comnih.gov |

Stereoselective Synthesis Approaches for Chiral Sulfonamide Analogs

The three-dimensional structure of a molecule is critical for its biological activity. Therefore, the development of stereoselective methods to synthesize chiral sulfonamide analogs is of significant importance. acs.org Chiral sulfonamides and their precursors, such as sulfinyl compounds, are valuable as pharmacophores and as chiral auxiliaries in asymmetric synthesis. acs.org

Several strategies have been established to achieve stereocontrol in the synthesis of these compounds:

Addition to Chiral N-Sulfinyl Imines : A highly stereoselective method involves the addition of sulfonyl anions to chiral N-sulfinyl imines. This approach yields β-amino sulfones and sulfonamides with good yields (75-99%) and high diastereoselectivity. acs.org

Use of Chiral Auxiliaries : Chiral sulfinates can be prepared diastereoselectively using chiral alcohols. These sulfinates are valuable intermediates that can be converted into a variety of enantiomerically pure sulfinyl derivatives. acs.org

Stereospecific Amidation of Sulfinates : A convenient route has been developed for the stereospecific synthesis of α-C-chiral primary sulfonamides. This method involves the treatment of α-chiral sulfinates with hydroxylamine (B1172632) sulfonate in an aqueous solution, which proceeds with retention of stereochemical purity. organic-chemistry.orgsci-hub.se The sulfinate precursors can be generated from readily available heterocyclic thioethers and sulfones. organic-chemistry.org

These methods provide robust pathways to access single enantiomers of sulfonamides, which is crucial for developing selective and effective therapeutic agents. acs.orgorganic-chemistry.org

| Method | Key Reagents | Stereochemical Outcome | Reference |

| Addition to N-Sulfinyl Imines | Sulfonyl anions, Chiral N-sulfinyl imines | High diastereoselectivity | acs.org |

| Stereospecific Amidation | α-Chiral sulfinates, Hydroxylamine sulfonate | Retention of stereochemistry | organic-chemistry.org |

| Diastereoselective Sulfinate Prep. | Prochiral sulfenates, Chiral alcohols | Formation of diastereomeric sulfinates | acs.org |

Green Chemistry Principles and Sustainable Synthetic Routes for Benzenesulfonamide Derivatives

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. rsc.orgsci-hub.se Several sustainable synthetic routes for benzenesulfonamide derivatives have been developed in line with these principles.

One notable approach is the synthesis of sulfonamides in water. rsc.org This method avoids the use of organic bases and solvents by performing the reaction of arylsulfonyl chlorides and amines in an aqueous medium with dynamic pH control. The process is highly efficient, uses equimolar amounts of reactants, and simplifies product isolation to a mere filtration step after acidification, often yielding products of high purity without further purification. rsc.org

Other green methodologies include:

Solvent-Free Reactions : The sulfonylation of amines with arylsulfonyl chlorides can be carried out at room temperature without any solvent, representing an ideal green chemistry scenario. sci-hub.se

Use of Benign Solvents : Polyethylene glycol (PEG-400) has been used as a recyclable, non-toxic, and biodegradable solvent for sulfonamide synthesis. sci-hub.se

Catalytic Approaches : Palladium-catalyzed three-component coupling reactions have been developed to reduce waste and improve atom economy. sci-hub.se

Electrochemical Synthesis : An environmentally friendly electrochemical method enables the oxidative coupling of thiols and amines to form sulfonamides. This process is driven by electricity, requires no sacrificial chemical reagents or catalysts, and produces hydrogen as the only byproduct. researchgate.net A similar electrochemical approach allows for the synthesis of sulfonyl fluorides from thiols and potassium fluoride, avoiding harsh reagents. acs.org

These methods demonstrate a significant shift towards more sustainable practices in the synthesis of important pharmaceutical scaffolds like benzenesulfonamides. nih.govgoogle.com

| Green Chemistry Principle | Method | Key Features | Reference |

| Use of Safer Solvents | Sulfonamide synthesis in water | Avoids organic solvents/bases; simple filtration workup | rsc.orgsci-hub.se |

| Waste Prevention | Solvent-free synthesis | Reaction at room temperature without solvent | sci-hub.se |

| Catalysis | Pd-catalyzed three-component coupling | High atom economy, reduced byproducts | sci-hub.se |

| Design for Energy Efficiency | Electrochemical oxidative coupling | Driven by electricity, no sacrificial reagents, H₂ byproduct | researchgate.net |

Derivatization Strategies and Scaffold Modification of Benzenesulfonamide, 4 Cyanoamino

N-Substitution of the Sulfonamide Nitrogen

The sulfonamide group is a cornerstone of many therapeutic agents. drugbank.comhmdb.ca N-substitution of the sulfonamide nitrogen in 4-(cyanoamino)benzenesulfonamide derivatives is a common strategy to modulate their biological activity.

A study focused on the synthesis of N-cyano-N-substituted 4-aminobenzenesulfonamide derivatives revealed that the nature of the substituent on the sulfonamide nitrogen significantly influences the compound's inhibitory profile. nih.gov For instance, N-alkyl/benzyl-substituted derivatives were potent inhibitors of human carbonic anhydrase (hCA) VII, an isoform associated with the brain. nih.gov In contrast, N-acyl-substituted derivatives showed significant inhibitory activity against cathepsin S, a cysteine protease involved in various physiological and pathological processes. nih.gov This differential activity highlights the importance of the N-substituent in directing the molecule's interaction with specific biological targets.

The "tail approach" is a well-established strategy in designing selective carbonic anhydrase inhibitors. This approach involves adding a chemical moiety (the "tail") to the sulfonamide scaffold, which can interact with less conserved regions of the enzyme's active site, thereby conferring isoform selectivity. nih.gov The N-substituents in the aforementioned study can be considered as "tails" that modulate the interaction with different enzymes.

Modifications of the Benzenesulfonamide (B165840) Phenyl Ring

Alterations to the phenyl ring of the benzenesulfonamide core represent another critical avenue for derivatization. The orientation and nature of substituents on the phenyl ring can profoundly impact the molecule's binding affinity and selectivity. nih.gov

One notable modification involves the introduction of a cyclic urea (B33335) substituent onto the phenyl ring. This modification allows the entire molecule to better fit within the enzymatic cavities of carbonic anhydrases. nih.gov The urea functionality also possesses a high degree of rotational freedom, which can be advantageous for optimal binding. nih.gov To further refine the conformational properties, researchers have designed derivatives with an ortho-hydroxyl group on the benzenesulfonamide ring. This group can form a stable intramolecular five-membered ring via a hydrogen bond with the ureido NH moiety, leading to a more rigid and conformationally restricted molecule. nih.gov

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings is a widely used and effective strategy in medicinal chemistry to create novel derivatives with enhanced biological activities. The hybridization of the benzenesulfonamide scaffold with various heterocyclic systems has led to the development of compounds with diverse therapeutic potential.

Schiff Bases of Benzenesulfonamide Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile intermediates for synthesizing various bioactive compounds. researchgate.net In the context of benzenesulfonamide derivatives, Schiff bases have been extensively explored. For example, Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide (B156865) have been synthesized and evaluated as carbonic anhydrase inhibitors. nih.gov These derivatives are prepared by reacting 4-(2-aminoethyl)benzenesulfonamide with various aromatic aldehydes. nih.gov Subsequent reduction of the imine bond in these Schiff bases to a secondary amine has been shown to yield compounds with potent, low nanomolar inhibitory activity against several human carbonic anhydrase isoforms. nih.gov

Similarly, Schiff bases have been derived from the reaction of sulfathiazole, sulfamethoxazole, or sulfadimidine with 2-hydroxybenzaldehyde. ajol.info These compounds have demonstrated significant antimicrobial activity. ajol.info Another study involved the synthesis of benzenesulfonamide-incorporated Schiff's base derivatives of 4-amino-5-mercapto-1,2,4-triazoles, which exhibited good to excellent inhibitory potential against cathepsin B. nih.gov

Pyrimidine-Substituted Benzenesulfonamides

The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.com The hybridization of pyrimidine with the benzenesulfonamide moiety has yielded compounds with promising antimicrobial properties. mdpi.com

A series of 2-((5-cyano-6-oxo-4-substitutedphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N-substituted sulfamoyl)phenyl) acetamide (B32628) derivatives were synthesized and showed broad-spectrum antimicrobial efficacy. mdpi.comresearchgate.net These compounds were particularly effective against Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.com The synthetic strategy involved the initial one-pot reaction of thiourea, ethyl cyanoacetate, and an appropriate aldehyde to form the pyrimidine ring, followed by coupling with substituted 4-amino-N-substituted benzenesulfonamide derivatives. mdpi.com

Another example is 4-[(6-Amino-4-Pyrimidinyl)Amino]Benzenesulfonamide, which belongs to the class of benzenesulfonamides and contains a pyrimidine ring linked to the benzenesulfonamide core via an amino group. drugbank.com

Thiadiazole Hybrid Benzenesulfonamides

Thiadiazole-benzenesulfonamide hybrids have emerged as a promising class of compounds with potential anticancer activity. nih.govresearchgate.net A novel series of these hybrids were designed and synthesized as dual inhibitors of B-Raf and VEGFR-2, two key targets in cancer therapy. nih.govresearchgate.net One of the synthesized compounds, in particular, demonstrated potent inhibition of both B-Raf and VEGFR-2, with IC50 values of 0.11 µM and 0.15 µM, respectively. nih.gov This compound also exhibited significant cytotoxic activity against liver cancer cell lines. nih.govresearchgate.net

Indoline-Derived Benzenesulfonamides

The indole (B1671886) nucleus is another important heterocyclic system that has been incorporated into benzenesulfonamide structures to generate compounds with therapeutic potential. mdpi.com For instance, 7-(4'-Cyanophenyl)indoline-1-benzenesulfonamide has been identified as a mitotic inhibitor that induces apoptotic cell death and inhibits autophagy in human colorectal cancer cells. nih.govnih.gov This compound was found to cause cell cycle arrest in the G2/M phase. nih.gov

A series of indole-based benzenesulfonamides with different amide linkers were designed and synthesized as human carbonic anhydrase inhibitors. mdpi.com The flexible amide linkers were introduced to facilitate hydrogen bond interactions with the target protein. mdpi.com These compounds were evaluated against several hCA isoforms, with some showing potent inhibitory activity. mdpi.com

Triazole and Other Heterocyclic Linkages

The incorporation of triazole and other heterocyclic rings into the benzenesulfonamide scaffold is a prominent strategy in medicinal chemistry to generate novel analogs with diverse pharmacological profiles. While direct derivatization of the cyanoamino group to form heterocycles is a complex synthetic challenge, the strategic introduction of these moieties can be achieved through multi-step synthetic sequences.

One common approach involves the use of a precursor, such as 4-azidobenzenesulfonamide (B1226647), which can be readily prepared from 4-aminobenzenesulfonamide. This azide (B81097) derivative serves as a key intermediate for the construction of 1,2,3-triazole rings via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for the synthesis of diverse compound libraries. For instance, the reaction of 4-azidobenzenesulfonamide with various terminal alkynes can yield a series of 1,4-disubstituted 1,2,3-triazole-benzenesulfonamide derivatives. Subsequent modification of the amino group to a cyanoamino group could then be explored.

Another strategy involves the synthesis of 1,2,4-triazoles. These can be constructed from thiosemicarbazide (B42300) derivatives of benzenesulfonamide, which upon reaction with appropriate reagents, can cyclize to form the 1,2,4-triazole (B32235) ring. The versatility of these synthetic routes allows for the introduction of a wide array of substituents on the heterocyclic ring, thereby enabling fine-tuning of the molecule's properties.

The following table summarizes potential strategies for incorporating heterocyclic linkages onto a benzenesulfonamide scaffold, which could be adapted for Benzenesulfonamide, 4-(cyanoamino)-.

| Heterocyclic Linkage | Synthetic Strategy | Key Intermediates |

| 1,2,3-Triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 4-Azidobenzenesulfonamide, Terminal Alkynes |

| 1,2,4-Triazole | Cyclization of Thiosemicarbazide Derivatives | Benzenesulfonamide Thiosemicarbazides |

| Thiadiazole | Condensation and Cyclization Reactions | 4-Hydrazinylbenzenesulfonamide, Isothiocyanates |

Combinatorial Chemistry Approaches for Benzenesulfonamide Library Generation

Combinatorial chemistry offers a powerful platform for the rapid synthesis of large, systematically organized libraries of compounds, which is invaluable for the discovery of new drug leads. The benzenesulfonamide scaffold is well-suited for combinatorial approaches due to the availability of multiple points for diversification.

For the generation of a library based on Benzenesulfonamide, 4-(cyanoamino)-, a solid-phase or solution-phase combinatorial strategy can be envisioned. In a solid-phase approach, a suitable starting material, such as a protected 4-aminobenzenesulfonamide, would be anchored to a solid support. From this resin-bound intermediate, a series of parallel or split-and-pool synthesis steps can be performed to introduce diversity.

A hypothetical combinatorial library design starting from a resin-bound 4-aminobenzenesulfonamide could involve the following diversification points:

R1 Diversity (Sulfonamide Moiety): The sulfonamide nitrogen can be alkylated or acylated with a variety of building blocks.

R2 Diversity (Aromatic Ring Substituents): While modification of the aromatic ring on a pre-formed scaffold is challenging, starting with a library of substituted anilines can introduce diversity at this position.

R3 Diversity (Cyanoamino Group Modification): The cyanoamino group itself can be a point of diversification. For example, the nitrogen atom could be further substituted, or the cyano group could be transformed into other functional groups, such as tetrazoles, through appropriate chemical transformations.

The following table illustrates a simplified design for a combinatorial library based on the Benzenesulfonamide, 4-(cyanoamino)- scaffold.

| Scaffold Position | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 |

| R1 (Sulfonamide) | Methyl | Ethyl | Propyl |

| R2 (Aromatic Ring) | Hydrogen | Chloro | Methoxy |

| R3 (Cyanoamino) | Unsubstituted | N-Methyl | N-Ethyl |

This matrix represents a small library of 27 unique compounds (3 x 3 x 3). In practice, much larger and more diverse libraries can be generated by expanding the number and variety of building blocks at each diversification point. The resulting library of compounds can then be screened for biological activity, and any "hits" can be further optimized through more focused medicinal chemistry efforts.

Biological Activities and Mechanistic Investigations of Benzenesulfonamide, 4 Cyanoamino Derivatives

Enzyme Inhibition Studies

Derivatives of 4-(cyanoamino)benzenesulfonamide have been the subject of significant research as inhibitors of distinct enzyme families, namely carbonic anhydrases and cathepsins. These investigations have elucidated their potency and selectivity, providing a foundation for understanding their biochemical interactions.

The primary sulfonamide group is a well-established zinc-binding function, enabling these compounds to act as inhibitors of the zinc-containing metalloenzyme family, carbonic anhydrase (CA). nih.gov A one-pot, two-step synthesis protocol has been developed for a novel series of 4-cyanamidobenzenesulfonamides, starting from methyl (4-sulfamoylphenyl)-carbamimidothioate. nih.govnih.gov These derivatives have been systematically evaluated against a panel of human and bacterial CA isoforms.

Novel 4-cyanamidobenzenesulfonamide derivatives have demonstrated potent inhibitory activity against several human (h) cytosolic CA isoforms, including hCA I, II, VII, and XIII. nih.govnih.gov The brain-associated isoform, hCA VII, was found to be the most susceptible to inhibition by this class of compounds, with inhibition constants (Kᵢ) in the low nanomolar range (1.3 to 30.6 nM). nih.gov The ubiquitous hCA II isoform was also effectively inhibited, with Kᵢ values ranging from 5.3 to 148 nM. nih.gov

A clear structure-activity relationship has been observed, where derivatives featuring long aliphatic chains (such as C6, C7, and C18) attached to the cyanamide (B42294) group showed the most potent inhibition against hCA II. nih.govnih.gov In contrast, hCA XIII was generally less inhibited by these compounds. nih.gov N-alkyl/benzyl-substituted derivatives were identified as particularly potent inhibitors of hCA VII. nih.gov

Table 1: Inhibition of Human Cytosolic CAs by 4-(Cyanoamino)benzenesulfonamide Derivatives Inhibition constants (Kᵢ) are reported in nM. Lower values indicate greater potency.

| Derivative Substituent (R) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) |

| Methyl | 105 | 148 | 30.6 | 215 |

| Propargyl | 88.4 | 88.1 | 10.5 | 114 |

| Hexyl (C6) | 14.3 | 9.5 | 1.8 | 66.2 |

| Heptyl (C7) | 12.1 | 5.3 | 1.3 | 50.4 |

| Oleyl (C18) | 9.8 | 6.1 | 1.5 | 33.8 |

| Benzyl | 75.5 | 60.3 | 8.8 | 101 |

| Data sourced from Abdoli et al., 2022. nih.gov |

The transmembrane, tumor-associated isoforms hCA IX and XII are validated targets in oncology due to their role in pH regulation and acidification of the tumor microenvironment. nih.govuni-halle.denih.gov Benzenesulfonamides incorporating cyanoacrylamide moieties have been investigated as inhibitors of these isoforms, demonstrating low nanomolar to subnanomolar inhibitory activity. nih.gov These compounds were generally more potent against the tumor-associated isoforms hCA IX and XII compared to the cytosolic hCA I and II. nih.govnih.gov

Structure-activity relationship studies revealed that derivatives with electron-donating groups tended to favor inhibition of both hCA IX and XII. nih.gov Specifically, compounds with halogeno, methoxy, and dimethylamino moieties were identified as highly potent inhibitors of hCA XII. nih.gov The design of isoform-selective CA inhibitors is a critical goal to minimize off-target effects, and various 4-substituted benzenesulfonamide (B165840) derivatives have shown promise in selectively targeting these cancer-related isoforms. nih.govmdpi.com

The inhibitory effects of 4-cyanamidobenzenesulfonamide derivatives extend to bacterial CAs. nih.gov Studies have investigated their activity against three β-class CAs: MscCA from Mammaliicoccus sciuri (formerly Staphylococcus sciuri) and StCA1 and StCA2 from Salmonella enterica. nih.govnih.gov

While these compounds were generally less effective against bacterial CAs compared to the human isoforms, significant inhibition was observed. nih.gov The StCA1 isoform was the most sensitive, with Kᵢ values ranging from 50.7 to 91.1 nM. nih.gov In contrast, the MscCA isoform was inhibited in the micromolar range, with Kᵢ values between 0.86 and 9.59 µM. nih.gov

The primary mechanism of action for benzenesulfonamide-based inhibitors involves the coordination of the sulfonamide moiety (SO₂NH₂) to the zinc ion (Zn²⁺) located within the enzyme's active site. nih.gov This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide.

X-ray crystallography and molecular docking studies have provided detailed insights into the binding mode of these inhibitors. nih.govsemanticscholar.org The sulfonamide group's nitrogen atom binds directly to the Zn²⁺ ion, while the oxygen atoms of the sulfonamide form hydrogen bonds with the side chain of the active site residue Threonine 199 (Thr199). semanticscholar.org The substituted tail of the inhibitor, in this case the 4-(cyanoamino)phenyl group, extends towards the entrance of the active site cavity, where it can form additional interactions with various amino acid residues, influencing the inhibitor's potency and isoform selectivity. nih.gov

In a notable example of dual-target activity, certain derivatives of 4-(cyanoamino)benzenesulfonamide have been shown to inhibit cathepsins, a family of lysosomal proteases. nih.gov The cyanamide functional group is a known "warhead" for inhibiting cysteine proteases like cathepsins. nih.gov

A study of N-cyano-N-substituted 4-aminobenzenesulfonamide derivatives revealed that N-acyl substituted compounds displayed significant inhibitory activity against Cathepsin S. nih.gov Conversely, these same derivatives showed only poor to moderate potency against hCA VII. nih.gov The N-alkyl/benzyl-substituted derivatives, which were potent hCA VII inhibitors, were found to be inactive against both Cathepsin S and Cathepsin B. nih.gov This differential activity highlights the potential to fine-tune the molecular structure to achieve selectivity for either carbonic anhydrases or cathepsins, or to develop dual-action inhibitors. nih.gov

Glyoxalase I (Glx-I) Inhibition for Anticancer Research

The glyoxalase system, particularly the enzyme Glyoxalase I (Glx-I), plays a crucial role in cellular detoxification by converting cytotoxic methylglyoxal (B44143) into non-toxic lactic acid. nih.gov Cancer cells exhibit an overexpression of Glx-I, making it a viable target for cancer therapy. nih.gov Inhibition of Glx-I leads to an accumulation of methylglyoxal, which can induce apoptosis in cancerous cells. nih.gov

In this context, a series of 1,4-benzenesulfonamide derivatives were designed and synthesized to explore their potential as Glx-I inhibitors. nih.gov Through in vitro evaluation against human Glx-I enzyme, several compounds demonstrated potent inhibitory activity. nih.gov Notably, compounds such as (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide exhibited significant Glx-I inhibition with IC50 values of 0.39 µM and 1.36 µM, respectively. nih.gov Docking studies of these compounds have provided insights into their binding modes within the Glx-I active site, paving the way for the discovery of new classes of compounds with enhanced Glx-I inhibitory activity. nih.gov

Table 1: Glyoxalase I (Glx-I) Inhibitory Activity of Selected Benzenesulfonamide Derivatives nih.gov

| Compound | IC50 (µM) |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide | 1.36 |

DD-Carboxypeptidase/Penicillin-Binding Protein (PBP) Inhibition

The bacterial cell wall, a structure essential for survival, is synthesized and maintained by a group of enzymes including DD-carboxypeptidases and penicillin-binding proteins (PBPs). Inhibition of these enzymes is a well-established strategy for antibacterial agents. Some β-lactam antibiotics, like meropenem, function by targeting these transpeptidases, which are responsible for cross-linking the peptidoglycan chains of the bacterial cell wall. nih.gov

While direct studies on "Benzenesulfonamide, 4-(cyanoamino)-" derivatives as inhibitors of DD-carboxypeptidase or PBPs are not extensively detailed in the provided context, the broader class of sulfonamides has been a cornerstone of antimicrobial therapy for decades. The mechanism of traditional sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folate synthesis in bacteria. However, research into novel sulfonamide derivatives continues to explore alternative and additional mechanisms of action, including the potential for PBP inhibition. For instance, the treatment of Mycobacterium tuberculosis with meropenem, a carbapenem, led to the inhibition of a DD-carboxypeptidase (DacB2), demonstrating the vulnerability of this enzyme class. nih.gov This suggests that designing benzenesulfonamide derivatives to target bacterial DD-carboxypeptidases could be a viable strategy for developing new antimicrobial agents.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 kinase activity is a major focus in the development of anti-angiogenic cancer therapies. nih.gov

A number of N-(substituted)-4-(thiazolo[4,5-b]quinoxalin-2(3H)-ylideneamino)benzenesulfonamide derivatives have been synthesized and evaluated for their potential as VEGFR-2 kinase inhibitors. nih.gov These compounds have demonstrated cytotoxic anticancer activity against human cancer cell lines. nih.gov The core mechanism involves the inhibition of VEGFR-2 autophosphorylation, a critical step in its signaling pathway. nih.gov By blocking this, the downstream processes that promote endothelial cell survival, proliferation, and migration are disrupted, thereby inhibiting tumor angiogenesis. nih.gov

Receptor Modulation and Ion Channel Activity

Beyond enzyme inhibition, derivatives of 4-(cyanoamino)benzenesulfonamide have shown promise in modulating the activity of ion channels and cardiovascular receptors.

N-Type Calcium Channel Blockade and Associated Mechanistic Studies

N-type (Cav2.2) calcium channels, located in presynaptic nerve terminals, are pivotal in regulating neurotransmitter release, including those involved in pain signaling. elifesciences.orgnih.gov This makes them an attractive target for the development of new analgesics. nih.govnih.gov

Research has focused on developing selective N-type calcium channel blockers. While some small molecule blockers have been identified, issues with selectivity have limited their clinical development. nih.gov One approach has been the creation of permanently charged cationic derivatives of N-type calcium channel inhibitors. elifesciences.org These derivatives have shown effective inhibition of N-type calcium channels, and surprisingly, also potent inhibition of sodium channels when applied extracellularly. elifesciences.org

Mechanistic studies have revealed that some of these blockers, such as C101, a 4-amino-piperidine derivative, exhibit concentration-dependent inhibition of N-type calcium channels. nih.gov The blockade appears to be state-dependent, with a preference for the inactivated state of the channel. nih.govnih.gov This is a desirable property for targeting hyperexcitable neuronal states like those found in chronic pain. nih.gov For instance, the compound CNCB-2, a cationic derivative, effectively inhibits native calcium channels with an IC50 in the low micromolar range. elifesciences.org

Table 2: N-Type Calcium Channel Inhibitory Activity of Selected Compounds

| Compound | Target | IC50 | Reference |

| C101 | N-type Ca2+ channels (expressed in Xenopus oocytes) | 2.2 ± 0.6 µM | nih.gov |

| CNCB-2 | Native calcium channels (in SCG neurons) | ~3 µM | elifesciences.org |

Antimicrobial Activity Investigations (Preclinical)

The benzenesulfonamide scaffold is historically significant in the field of antimicrobial chemotherapy. Preclinical investigations continue to explore the potential of new derivatives against a range of microbial pathogens.

A variety of benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. drugbank.comresearchgate.net For example, certain pyrazolyl benzenesulfonamide derivatives have demonstrated dual anti-inflammatory and antimicrobial activities. drugbank.com Specifically, compounds like 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide and 4-(3-Tolyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide have shown activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. drugbank.com

Furthermore, the incorporation of other heterocyclic moieties, such as oxadiazoles, into the benzenesulfonamide structure has yielded compounds with antibacterial effects. researchgate.net The nature and position of substituents on the aromatic ring have been found to influence the antimicrobial spectrum. For instance, benzenesulfonamides with electron-withdrawing groups have shown activity against E. coli, while those with electron-donating groups were more effective against Pseudomonas aeruginosa. researchgate.net

More recent research has focused on designing benzenesulfonamide derivatives as inhibitors of bacterial carbonic anhydrases, which are essential for the growth and survival of some pathogenic bacteria. nih.govsemanticscholar.orgnih.gov A series of 4-cyanamidobenzenesulfonamides were shown to effectively inhibit bacterial β-CAs from Salmonella enterica and Mammaliicoccus sciuri. nih.gov Additionally, some aryl thiazolone-benzenesulfonamides have exhibited significant antibacterial and anti-biofilm activities against strains like S. aureus and K. pneumonia. semanticscholar.orgnih.gov

Table 3: Antimicrobial Activity of Selected Benzenesulfonamide Derivatives

| Compound Class | Target Organisms | Reference |

| Pyrazolyl benzenesulfonamides | E. coli, S. aureus, C. albicans | drugbank.com |

| Oxadiazole-bearing benzenesulfonamides | E. coli, P. aeruginosa | researchgate.net |

| 4-Cyanamidobenzenesulfonamides | S. enterica, M. sciuri | nih.gov |

| Aryl thiazolone-benzenesulfonamides | S. aureus, K. pneumonia | semanticscholar.orgnih.gov |

Antibacterial Efficacy

The antibacterial properties of benzenesulfonamide derivatives have been particularly noted against resilient pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA). The rise of antibiotic resistance has spurred research into new antimicrobial agents, with sulfonamides being a key area of investigation.

Studies have shown that certain benzenesulfonamide derivatives exhibit potent, in vitro antibacterial activity against clinical isolates of MRSA and methicillin-sensitive Staphylococcus aureus (MSSA). For instance, one study investigated four novel sulfonamide derivatives (1a-d) against 40 clinical isolates of S. aureus and a reference strain. All tested compounds showed significant antibacterial activity, with mean inhibition zone diameters ranging from 15.42 mm to 22.15 mm. The minimum inhibitory concentration (MIC) values for these derivatives were found to be between 64 and 512 µg/ml.

Further research highlighted that specific structural modifications, such as the introduction of an electron-withdrawing group on the phenyl ring, can significantly enhance antimicrobial activity. One derivative, N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide, demonstrated a stronger inhibitory effect on 21 MRSA isolates than the antibiotic oxacillin. These findings suggest that benzenesulfonamide derivatives could serve as lead compounds for developing new antimicrobial drugs to combat resistant bacterial infections.

Table 1: Antibacterial Activity of Selected Benzenesulfonamide Derivatives against S. aureus

| Compound/Derivative | Activity Details | Reference |

|---|---|---|

| Novel Sulfonamide Derivatives (1a-d) | Mean inhibition zones: 15.42 - 22.15 mm. MIC values: 64 - 512 µg/ml against S. aureus clinical isolates. | |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Showed higher inhibitory effect on 21 MRSA isolates compared to oxacillin. |

Antiviral Activity

The antiviral potential of benzenesulfonamide derivatives has been explored, with notable activity observed against mosquito-borne flaviviruses such as Chikungunya virus (CHIKV) and Zika virus (ZIKV). These emerging infectious diseases represent significant public health challenges, and the development of effective antiviral therapies is a priority.

One line of research has focused on inhibiting host factors essential for viral replication, such as calcium/calmodulin-dependent kinase II (CaMKII). Through structure-guided design, a series of benzenesulfonamide (BSA) derivatives were developed and analyzed. Among them, the compound N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (referred to as compound 9) emerged as a potent lead. This derivative inhibited CaMKII activity with an IC50 value of 0.79 µM and demonstrated significant antiviral effects against both Dengue virus (DENV) and ZIKV infections in human neuronal cells, with EC50 values of 1.52 µM and 1.91 µM, respectively.

In addition to flaviviruses, other studies have investigated naphthoquinone derivatives containing a sulfonamide group for their activity against Chikungunya virus. These efforts aim to develop new antiviral drugs that can specifically inhibit the replication of CHIKV, for which no licensed vaccine or specific treatment currently exists.

Preclinical Anticancer Research and Mechanistic Pathways

Benzenesulfonamide derivatives have been a focal point of anticancer research due to their ability to inhibit cancer cell growth through multiple mechanisms.

Antiproliferative Activity against Various Human Cancer Cell Lines

Numerous studies have documented the antiproliferative effects of benzenesulfonamide derivatives across a spectrum of human cancer cell lines.

A novel benzenesulfonamide-1,2,3-triazole hybrid, compound 7c, demonstrated potent inhibition of cell proliferation against ovarian cancer cell lines, with IC50 values of 1.82 µM (OC-314), 0.54 µM (OVCAR-8), 3.91 µM (SKOV3), and 2.13 µM (Caov-3). Another study synthesized a series of novel 4-alkylthio-2-chloro-5-[(2-arylmethylidene)hydrazinecarbonyl]benzenesulfonamide derivatives and found that compounds 9 and 19 were particularly active against the MCF-7 breast cancer cell line, with IC50 values of 4 µM and 6 µM, respectively.

Further research on new 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines showed selective cytotoxic effects against colon carcinoma HCT-116 and breast cancer MCF-7 cells. Specifically, benzenesulfonylguanidine 6 was noted for its selective effect against HCT-116 cells. Similarly, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were tested against MCF-7, HeLa (cervical cancer), and HCT-116 cell lines. The most potent compounds, 20 and 24, had mean IC50 values of 12.8 µM and 12.7 µM across the three cell lines, with compound 30 showing the strongest activity against HCT-116 with an IC50 of 8 µM.

Additionally, novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives were investigated against the NCI-60 panel of cancer cell lines.

Table 2: Antiproliferative Activity of Selected Benzenesulfonamide Derivatives

| Derivative Class | Cancer Cell Lines | Key Findings (IC50 values) | Reference |

|---|---|---|---|

| Benzenesulfonamide-1,2,3-triazole hybrid (7c) | OVCAR-8, OC-314, SKOV3, Caov-3 | OVCAR-8: 0.54µM; SKOV3: 3.91µM | |

| 4-Alkylthio-2-chloro-benzenesulfonamides (9, 19) | HeLa, HCT-116, MCF-7 | MCF-7: 4µM (cpd 9), 6µM (cpd 19) | |

| 1-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | HCT-116, MCF-7, HeLa | Selective activity against HCT-116 and MCF-7. |

Modulation of Cellular Pathways

The anticancer effects of benzenesulfonamide derivatives are often rooted in their ability to modulate critical cellular pathways, leading to the inhibition of cancer cell survival and proliferation.

One key mechanism is the induction of apoptosis (programmed cell death). Studies have shown that certain derivatives can trigger apoptosis through the mitochondrial pathway. This involves a decrease in the mitochondrial membrane potential, a critical event in the apoptotic cascade. For example, compound 24, a 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivative, was found to cause a decrease in mitochondrial membrane potential in cancer cells.

Following mitochondrial disruption, the activation of caspases, a family of proteases that execute apoptosis, is often observed. Research on 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives demonstrated that their antiproliferative effects in HeLa cells were mediated by inducing apoptosis through caspase activation.

Furthermore, these derivatives can induce cell cycle arrest, which halts the division of cancer cells. The antiproliferative effects of compounds 9 and 19 in MCF-7 breast cancer cells were linked to the induction of cell cycle arrest and apoptosis, involving the activation of the MAPK/ERK signaling pathway.

Microtubule-Targeting Mechanisms

A significant mechanism of action for some benzenesulfonamide derivatives is the targeting of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and shape. Agents that disrupt microtubule dynamics can inhibit mitosis and lead to cancer cell death, making them effective anticancer drugs.

Based on the structure of the known β-tubulin inhibitor ABT-751, a series of 4-methoxy-N-(1-naphthalene)benzenesulfonamide derivatives were designed as dual-target inhibitors of tubulin and Signal Transducer and Activator of Transcription 3 (STAT3). Compound DL14 from this series showed strong inhibitory activity against several cancer cell lines. Another study focused on the synthesis of N-(2-Arylindol-7-yl)benzenesulfonamide derivatives as anti-microtubule agents, which were shown to induce cell division arrest in the G2/M phase of the cell cycle. These compounds represent a class of tubulin modulators with potential applications in cancer therapy.

Other Noteworthy Biological Activities (Preclinical Studies)

Beyond the primary areas of antibacterial, antiviral, and anticancer research, benzenesulfonamide derivatives have shown promise in other therapeutic areas in preclinical models.

Certain derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) isozymes. A study on novel 4-alkylthio-2-chloro-5-[(2-arylmethylidene)hydrazinecarbonyl]benzenesulfonamide derivatives found that they exhibited strong inhibitory profiles against human CA isozymes, particularly hCA IX, which is often overexpressed in tumors.

Additionally, some benzenesulfonamide derivatives have been developed as dual inhibitors targeting both tubulin and STAT3. The continuous activation of STAT3 is a hallmark of many cancers, and its inhibition presents a valuable therapeutic strategy. The development of dual-target agents could offer a more effective approach to cancer treatment.

Antioxidant and Anti-inflammatory Properties

A significant area of investigation for benzenesulfonamide derivatives lies in their capacity to counteract oxidative stress and inflammation. ontosight.ai Research has demonstrated that these compounds can modulate key pathways involved in the inflammatory response.

Novel 5-amino-7-(substituted)-N-(4-sulfamoylphenyl)-4,7-dihydro- mdpi.comiasp-pain.orgnih.govtriazolo[1,5-a] mdpi.comnih.govnih.govtriazine-2-carboxamide derivatives have shown potent anti-inflammatory effects in preclinical models. mdpi.com In a carrageenan-induced paw edema model in rats, these compounds exhibited a more significant reduction in inflammation compared to the standard drug, indomethacin. mdpi.com The mechanism underlying this activity involves the suppression of pro-inflammatory mediators. mdpi.com Specifically, the derivatives were found to significantly decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and C-reactive protein (CRP) in paw tissue. mdpi.com Furthermore, these compounds enhanced the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), indicating a dual role in combating inflammation and oxidative stress. mdpi.com

| Compound | Maximum Inhibition (%) | Standard Drug (Indomethacin) Inhibition (%) |

|---|---|---|

| Compound 1 | 96.31 | 57.66 |

| Compound 2 | 72.08 | |

| Compound 3 | 99.69 |

Data from a study on novel benzenesulfonamide derivatives in a rat model of inflammation. mdpi.com

Further studies have explored other benzenesulfonamide hybrids. For instance, benzene (B151609) sulfonamide-piperazine hybrid compounds have demonstrated significant antioxidant capacities in various assays, including DPPH, ABTS, FRAP, CUPRAC, and phosphomolybdenum assays. nih.gov Similarly, novel sulfonamide derivatives of gallic acid, such as 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS), have shown superior antioxidant and anti-inflammatory effects compared to the parent compound, gallic acid. nih.gov These derivatives exhibited significant ROS scavenging activity and potent inhibition of COX-2, a key enzyme in the inflammatory pathway. nih.gov

Investigations into a series of benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives also revealed antioxidant activity, with some derivatives showing a greater capacity to scavenge free radicals than the reference antioxidant, gallic acid. longdom.org The membrane-stabilizing activity of certain spirotriazolotriazine derivatives, evaluated through a heat-induced hemolysis model, further supports their anti-inflammatory potential. mdpi.com

Research into Potential Neurological Disorder Mechanisms (e.g., Alzheimer's disease pathways, neuropathic pain)

The anti-inflammatory and other biological activities of benzenesulfonamide derivatives have prompted research into their potential for treating neurological disorders where inflammation and other pathological processes play a crucial role.

Neuropathic Pain

Diabetic neuropathic pain is a chronic condition characterized by hyperalgesia and allodynia. nih.gov A synthetic sulfonamide, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), has been investigated for its effects in a murine model of acute and diabetic neuropathic pain. nih.govnih.gov Oral administration of 4-FBS demonstrated a significant antinociceptive effect. nih.gov Mechanistic studies suggest the involvement of both the serotonergic and opioidergic pathways in its analgesic action. nih.govnih.gov The thermal analgesia induced by 4-FBS was reversed by the 5-HT3 antagonist ondansetron (B39145) and the µ-receptor antagonist naloxone. nih.gov In a model of diabetes-induced neuropathy, 4-FBS significantly reversed both hyperalgesia and allodynia. nih.govnih.gov The compound's previously reported carbonic anhydrase inhibitory activity might also contribute to its analgesic properties in both acute and neuropathic pain models. nih.gov

Alzheimer's Disease Pathways

Neuroinflammation is a well-established component of Alzheimer's disease pathology, often linked to the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.govnih.gov The classical complement pathway, a key part of the innate immune system, is activated in the brains of Alzheimer's patients and contributes to this inflammatory cascade. nih.gov

While direct studies on 4-(cyanoamino)-benzenesulfonamide for Alzheimer's are not prevalent, the demonstrated anti-inflammatory properties of various benzenesulfonamide derivatives suggest a potential therapeutic avenue. ontosight.aimdpi.comnih.gov By reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as shown for some derivatives, these compounds could theoretically mitigate the chronic neuroinflammation that exacerbates neuronal damage in Alzheimer's disease. mdpi.com

Furthermore, research into other neuroprotective compounds has highlighted the importance of targeting pathways related to oxidative stress and energy metabolism. nih.gov For example, the experimental drug candidate CAD-31 has been shown to reduce inflammation and affect pathways related to fatty acid metabolism and synapse formation in Alzheimer's models. nih.gov The ability of some benzenesulfonamide derivatives to enhance antioxidant defenses, such as increasing SOD and GSH levels, points to a similar potential for neuroprotection by combating the oxidative stress that is a common feature of many neurodegenerative diseases. mdpi.com

Structure Activity Relationship Sar Studies of Benzenesulfonamide, 4 Cyanoamino Analogs

Impact of Substituent Groups on Biological Potency and Selectivity

The modification of the core structure of 4-(cyanoamino)benzenesulfonamide by introducing various substituent groups has a profound impact on the resulting analog's biological potency and selectivity. The "tail approach," which involves attaching different chemical moieties to the primary sulfonamide, is a common strategy to modulate these properties. nih.govnih.gov

The introduction of aliphatic chains and azaheterocyclic rings to the 4-cyanoamino-benzenesulfonamide scaffold significantly alters the activity profile of the resulting compounds, particularly in their ability to inhibit specific enzyme targets.

A study on novel N-cyano-N-substituted 4-aminobenzenesulfonamide derivatives revealed a clear divergence in activity based on the nature of the substituent. nih.gov N-alkyl/benzyl-substituted derivatives were found to be highly potent inhibitors of the brain-associated human carbonic anhydrase VII (hCA VII), an enzyme implicated in neuropathic pain. nih.govunifi.it Conversely, these same compounds were inactive against cathepsins S and B. In contrast, when N-acyl groups were substituted at the same position, the resulting compounds displayed significant inhibitory activity against cathepsin S but were only moderate to poor inhibitors of hCA VII. nih.gov This demonstrates that the choice between an alkyl and an acyl "tail" can switch the biological target of the molecule.

Further research into 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides showed that derivatives with long alkyl chains could achieve subnanomolar inhibitory constants (Kᵢ) against CA VII, highlighting the positive role of these chains in enhancing potency. unifi.it Similarly, the synthesis of diazobenzenesulfonamides incorporating aliphatic rings resulted in compounds with potent, nanomolar affinities for the CA I isozyme. nih.govresearchgate.net

In a different context, benzenesulfonamide (B165840) derivatives incorporating azaheterocycles like indoline (B122111) have been investigated as microtubule-targeting agents for their antiproliferative activity in cancer cell lines. nih.gov

Table 1: Impact of N-Substituents on Benzenesulfonamide, 4-(cyanoamino)- Analogs

| Substituent Type | Target Enzyme(s) | Observed Activity |

|---|---|---|

| N-Alkyl/Benzyl | hCA VII | Potent Inhibition nih.gov |

| N-Alkyl/Benzyl | Cathepsin S & B | Inactive nih.gov |

| N-Acyl | hCA VII | Moderate to Poor Inhibition nih.gov |

| N-Acyl | Cathepsin S | Significant Inhibition nih.gov |

| Aliphatic Rings (Diazo) | CA I | Nanomolar Affinity researchgate.net |

| Long Alkyl Chains (Guanidino) | CA VII | Subnanomolar Kᵢ Values unifi.it |

Substitutions on the benzenesulfonamide aromatic ring, including halogenation, are a well-established method for modifying biological efficacy. It is a general principle that substituents at the para-position of benzenesulfonamides, such as halogens, are associated with good carbonic anhydrase-inhibitory properties. nih.gov

However, the specific impact of halogenation can be complex and context-dependent. For instance, a study on halogenated bisphenol A (BPA) analogs as a model for receptor binding found that the binding affinity decreased as the size and number of halogen atoms increased. nih.gov In another theoretical study, the effect of halogenation with fluorine, chlorine, and bromine was found to be less significant than solvent polarization effects during excited-state intramolecular proton transfer. nih.gov

Conversely, research on benzoarylsulfonamide ligands binding to human carbonic anhydrase suggested that formal fluorination of the ligand had an insensitive effect on the interaction. harvard.edu This indicates that the influence of halogenation can vary significantly depending on the specific parent molecule and its biological target.

Correlation Between Chemical Structure and Enzyme Isoform Specificity (e.g., CA Isoforms)

A primary goal in the design of benzenesulfonamide-based inhibitors is to achieve selectivity for a specific carbonic anhydrase (CA) isoform, as many of the 15 human isoforms are involved in various diseases. nih.govunifi.it Attaching different "tail" groups to the sulfonamide scaffold is a key strategy for modulating this isoform specificity. nih.gov

Structural studies have demonstrated that specific substitutions correlate directly with selectivity for certain CA isoforms. For example, a series of N-aryl-β-alanine derivatives of benzenesulfonamide showed a preferential affinity for CA II. researchgate.net In the same study, a different structural class, diazobenzenesulfonamides, was found to possess nanomolar affinities specifically for the CA I isozyme. nih.govresearchgate.net

Further emphasizing this principle, N-alkyl/benzyl-substituted 4-cyanoamino-benzenesulfonamides act as potent inhibitors of the brain-associated hCA VII, while showing little activity against other isoforms. nih.gov The development of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides has also yielded compounds with satisfactory selectivity towards CA VII over the ubiquitous, off-target isoforms CA I and CA II. unifi.it These findings underscore a clear correlation: the chemical nature of the substituent tail dictates which CA isoform the inhibitor will preferentially bind to.

Table 2: Correlation of Structural Analogs with CA Isoform Specificity

| Structural Analog Class | Primary Target Isoform(s) |

|---|---|

| N-Aryl-β-alanine derivatives | CA II researchgate.net |

| Diazobenzenesulfonamides | CA I nih.govresearchgate.net |

| N-Alkyl/Benzyl-guanidino derivatives | CA VII unifi.it |

| N-Alkyl/Benzyl-cyanoamino derivatives | hCA VII nih.gov |

Ligand-Target Binding Interactions and Structural Determinants of Activity

The inhibitory activity of benzenesulfonamide-based compounds against carbonic anhydrases is determined by specific binding interactions within the enzyme's active site. The fundamental mechanism involves the coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc (II) ion located at the bottom of a conical binding pocket in the CA enzyme. unifi.itutsouthwestern.edu

X-ray crystallography and molecular modeling studies have provided detailed insights into these interactions. The discrimination shown by the enzyme toward different inhibitors is heavily influenced by short-range van der Waals forces between the inhibitor and the enzyme's active site. nih.gov The affinity and orientation of the inhibitor are dictated by interactions with amino acid residues lining this pocket. nih.gov

Computational and Advanced Characterization Studies

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. For benzenesulfonamide (B165840) derivatives, a primary target of interest is the metalloenzyme carbonic anhydrase (CA).

Docking studies of benzenesulfonamide-based inhibitors, including those with structural similarities to 4-(cyanoamino)-benzenesulfonamide, have been performed with various isoforms of human carbonic anhydrase (hCA), such as hCA I, II, IX, and XII. tandfonline.commdpi.comebi.ac.uk These simulations typically reveal that the sulfonamide group is crucial for binding, with the nitrogen atom coordinating to the zinc ion in the active site of the enzyme. mdpi.com The oxygen atoms of the sulfonamide group often form hydrogen bonds with key amino acid residues, such as Thr199. mdpi.com

The 4-substituent on the benzenesulfonamide ring, which in this case is the cyanoamino group, extends into a cavity of the active site. The nature of this substituent significantly influences the binding affinity and selectivity for different CA isoforms. For instance, in studies of related compounds, hydrophobic and hydrophilic interactions between the tail of the inhibitor and amino acid residues like Gln92, Asn67, and Phe131 have been observed. mdpi.comnih.gov

The binding energy scores from these simulations provide a quantitative estimate of the binding affinity. For example, in a study of triazole benzene (B151609) sulfonamide derivatives, docking scores ranged from -8.1 to -9.2 kcal/mol, indicating strong binding to hCA IX. nih.gov These computational predictions are invaluable for designing novel inhibitors with enhanced potency and selectivity.

Table 1: Representative Molecular Docking Results for Benzenesulfonamide Derivatives with Carbonic Anhydrase

| Compound Type | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Triazole benzenesulfonamides | hCA IX | Gln92, Thr200, Asn66, His68 | -8.1 to -9.2 |

| Thiazolidinone benzenesulfonamides | hCA II | Thr199, Leu198, Asn67, Ile91, Gln92, Phe131 | Not specified |

| N-substituted-β-D-glucosamine benzenesulfonamides | hCA IX | Not specified | Not specified (IC50 of 10.01 nM for most potent) |

This table presents representative data from studies on benzenesulfonamide derivatives to illustrate the type of information obtained from molecular docking simulations.

Molecular Dynamics Simulations and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing for the study of its stability and conformational changes over time. These simulations are often followed by binding free energy calculations, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, to provide a more accurate estimation of binding affinity. nih.gov

MD simulations of benzenesulfonamide derivatives in complex with carbonic anhydrase have been conducted to assess the stability of the predicted binding poses from molecular docking. nih.govrsc.org The root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored throughout the simulation. A stable RMSD profile suggests that the complex remains in a stable conformation. For instance, a 100 ns MD simulation of a triazole benzenesulfonamide derivative in complex with hCA IX showed a stable binding mode. nih.gov

Binding free energy calculations using MM/PBSA and MM/GBSA have been shown to provide a good correlation with experimental binding affinities for carbonic anhydrase inhibitors. nih.gov These methods calculate the free energy of binding by considering the molecular mechanics energy, the polar and nonpolar solvation energies, and the entropic contribution. nih.govrsc.org For a large set of diverse carbonic anhydrase inhibitors, a strong correlation (R² = 0.77) was found between MM/GBSA calculated binding energies and experimental values. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, molecular geometry, and vibrational frequencies of molecules. DFT calculations have been employed to study benzenesulfonamide derivatives to understand their structural and electronic properties. researchgate.netosti.govmdpi.comnih.gov

For a mutual prodrug of ibuprofen (B1674241) and sulfanilamide, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to optimize the molecular geometry and calculate geometric parameters such as bond lengths, bond angles, and torsion angles. nih.gov The calculated values showed good agreement with experimental data. nih.gov

DFT is also used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.netosti.gov Furthermore, DFT can be used to compute electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic transitions. nih.gov The molecular electrostatic potential (MEP) can also be mapped to identify the regions of a molecule that are most likely to be involved in electrostatic interactions. nih.gov

X-ray Crystallography of Compound-Target Complexes for Structural Elucidation

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule, including ligand-protein complexes. Several crystal structures of benzenesulfonamide derivatives in complex with carbonic anhydrase isoforms have been resolved, providing definitive evidence of their binding mode. tandfonline.commdpi.commdpi.comresearchgate.net

These crystal structures consistently show the sulfonamide group binding to the zinc ion in the active site. mdpi.commdpi.com For example, the crystal structure of a benzylaminoethyureido-tailed benzenesulfonamide in complex with hCA I revealed the detailed interactions of the tail region with the protein, providing a structural basis for the observed inhibitory activity. mdpi.comresearchgate.net

The crystallographic data, including the Protein Data Bank (PDB) accession codes, allow for detailed analysis of the ligand-protein interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for structure-based drug design.

Table 2: Representative X-ray Crystallography Data for Benzenesulfonamide Derivatives in Complex with Carbonic Anhydrase

| Compound | Target Protein | PDB Code | Key Findings |

| N-nitro sulfonamide derivative | hCA II | 4FIK | Revealed the binding mode of N-nitro sulfonamides. tandfonline.com |

| Beta-amino acid substituted benzenesulfonamide | CA II | 7QGY | Showed the binding mode of the substituent in the active site. mdpi.com |

| Gamma-amino acid substituted benzenesulfonamide | CA II | 7QGX | Elucidated the orientation of the gamma-amino acid tail. mdpi.com |

| Benzylaminoethyureido-tailed benzenesulfonamide | hCA I | 6XZE | Provided a detailed understanding of the tail's interactions. ebi.ac.uk |

This table presents representative data from X-ray crystallography studies on benzenesulfonamide derivatives to illustrate the type of information obtained.

Spectroscopic Characterization Techniques (IR, NMR, HRMS) in Structure Elucidation

The synthesis of "Benzenesulfonamide, 4-(cyanoamino)-" and its derivatives is confirmed through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In benzenesulfonamide derivatives, characteristic stretching vibrations for the SO₂ group are observed in the regions of 1385–1313 cm⁻¹ (asymmetric) and 1161–1149 cm⁻¹ (symmetric). mdpi.com The N-H stretching vibrations of the sulfonamide and amino groups are also identifiable. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of a molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. In the ¹H NMR spectra of 4-aminobenzenesulfonamide derivatives, the protons of the benzene ring typically appear as doublets in the aromatic region. nih.gov The chemical shifts and coupling patterns of the protons in the substituent at the 4-position provide definitive structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio of a molecule, which allows for the determination of its elemental composition. This technique is used to confirm the molecular formula of the synthesized compounds. nih.gov

Future Perspectives and Research Directions in Benzenesulfonamide, 4 Cyanoamino Studies

Development of Novel Benzenesulfonamide-Based Therapeutic Agents

The benzenesulfonamide (B165840) framework is a well-established pharmacophore, renowned for its role in the development of carbonic anhydrase (CA) inhibitors. researchgate.netontosight.ai These agents are critical in managing a range of conditions, including glaucoma, epilepsy, obesity, and certain cancers. nih.govmdpi.com Research is actively expanding beyond these traditional applications.

Detailed research findings have demonstrated the versatility of this scaffold. For instance, a series of N-aryl-β-alanine derivatives and diazobenzenesulfonamides have been synthesized and evaluated for their binding affinity to various human carbonic anhydrase (hCA) isoforms, including hCA I, II, VI, VII, XII, and XIII. researchgate.net Studies have shown that while many N-aryl-β-alanine derivatives exhibit a preference for hCA II, diazobenzenesulfonamides tend to be potent, nanomolar inhibitors of hCA I. researchgate.net Further modifications, such as the introduction of different halo-substituents on the 4-sulfamoylphenyl moiety, have been shown to improve binding properties and achieve selectivity, particularly for the cancer-associated isoform hCA IX. mdpi.com

The therapeutic potential of these compounds extends to other enzyme classes as well. Researchers have designed and synthesized 1,4-benzenesulfonamide derivatives that act as inhibitors of glyoxalase I (Glx-I), an enzyme overexpressed in many cancer cells. dovepress.com This makes Glx-I a viable target for cancer therapy. dovepress.com The antibacterial properties of benzenesulfonamides are also a significant area of investigation, with some derivatives showing promise against various bacterial strains. ontosight.airesearchgate.net

Interactive Data Table: Benzenesulfonamide Derivatives and Their Therapeutic Targets

| Derivative Class | Target(s) | Potential Therapeutic Application | Key Findings | Citations |

|---|---|---|---|---|